4-[(Aminooxy)methyl]-3-methoxyphenol
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Overview
Description
4-[(Aminooxy)methyl]-3-methoxyphenol is a chemical compound that has garnered interest due to its unique structure and reactivity. This compound features an aminooxy group attached to a methoxyphenol backbone, making it a versatile reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Aminooxy)methyl]-3-methoxyphenol typically involves the introduction of the aminooxy group to a methoxyphenol derivative. One common method is the oxime formation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond. This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxime formation reactions using optimized conditions to ensure high yield and purity. The use of preactivated reagents and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Aminooxy)methyl]-3-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert oximes back to their parent aldehydes or ketones.
Substitution: The aminooxy group can participate in substitution reactions, forming new bonds with other electrophilic species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like aniline or phenylenediamine derivatives can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, reduced aldehydes or ketones, and substituted phenol compounds .
Scientific Research Applications
4-[(Aminooxy)methyl]-3-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Aminooxy)methyl]-3-methoxyphenol involves its reactivity with carbonyl groups. The aminooxy group forms a stable oxime bond with aldehydes and ketones, making it a valuable tool for bioconjugation and crosslinking applications. This reactivity is facilitated by the nucleophilic nature of the aminooxy group and the electrophilic nature of carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
4-[(Aminooxy)methyl]-6-chloro-7-hydroxycoumarin: Another aminooxy compound used in carbohydrate analysis.
4-(Aminooxymethyl)imidazole: An aminooxy analog of histidine used as an inhibitor in biological studies.
Uniqueness
4-[(Aminooxy)methyl]-3-methoxyphenol is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability and versatility of the methoxyphenol backbone. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(aminooxymethyl)-3-methoxyphenol |
InChI |
InChI=1S/C8H11NO3/c1-11-8-4-7(10)3-2-6(8)5-12-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
OAJQXRQWWFBWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CON |
Origin of Product |
United States |
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